3-Hydroxy-1-methylcyclobutane-1-carboxylic acid

Catalog No.
S14001636
CAS No.
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-1-methylcyclobutane-1-carboxylic acid

Product Name

3-Hydroxy-1-methylcyclobutane-1-carboxylic acid

IUPAC Name

3-hydroxy-1-methylcyclobutane-1-carboxylic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-6(5(8)9)2-4(7)3-6/h4,7H,2-3H2,1H3,(H,8,9)

InChI Key

AYTGJXQAIOPLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)O)C(=O)O

3-Hydroxy-1-methylcyclobutane-1-carboxylic acid is a cyclic compound characterized by a cyclobutane ring with a hydroxyl group and a carboxylic acid functional group. Its molecular formula is C6H10O3C_6H_{10}O_3, and it has a molecular weight of approximately 130.15 g/mol. The compound's structure includes a methyl group attached to the cyclobutane ring, contributing to its unique chemical properties. The presence of both hydroxyl and carboxylic acid groups makes this compound an interesting subject for various chemical and biological studies .

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.
  • Substitution Reactions: The hydroxyl group may undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Research on the biological activity of 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid suggests potential applications in pharmacology. Its structural features allow it to interact with various biological targets, potentially influencing metabolic pathways or enzyme activities. Specific studies have indicated that compounds with similar structures exhibit antibacterial and anti-inflammatory properties, suggesting that 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid may also possess similar biological activities, although detailed investigations are required to confirm these effects .

The synthesis of 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid typically involves several synthetic routes:

  • Cyclization Reactions: One common method is the cyclization of suitable precursors containing hydroxyl and carboxylic acid functionalities under acidic or basic conditions.
  • Ring Opening Reactions: Cyclobutane derivatives can be synthesized through ring-opening reactions followed by functionalization.
  • Functional Group Transformations: Starting from simpler compounds such as 1-methylcyclobutane, oxidation and hydrolysis reactions can be employed to introduce the necessary functional groups .

3-Hydroxy-1-methylcyclobutane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals.
  • Chemical Synthesis: The compound can be used as a building block for more complex organic molecules.
  • Research: Its unique structure makes it valuable in studies related to organic chemistry and material science .

Interaction studies involving 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid focus on its ability to bind with specific enzymes or receptors. Preliminary research indicates that its hydroxyl and carboxylic acid groups facilitate hydrogen bonding with target biomolecules, potentially influencing their activity. Detailed mechanistic studies are needed to elucidate these interactions further and assess their implications for therapeutic applications.

Several compounds exhibit structural similarities to 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Methylcyclobutane-1-carboxylic acidC6H10O2C_6H_{10}O_2Lacks hydroxyl group; simpler structure
Trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acidC8H10O3C_8H_{10}O_3Contains an ethynyl group; different reactivity
Cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acidC8H14O3C_8H_{14}O_3Ethyl substituent provides different steric effects
Cis-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochlorideC6H12ClNO3C_6H_{12}ClNO_3Contains an amino group; potential for different biological activity

The uniqueness of 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological properties compared to these similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

130.062994177 g/mol

Monoisotopic Mass

130.062994177 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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